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Compound Name: L-368,899

Cat. No.: B124111 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
L-368,899 is a potent, orally active, non-peptide antagonist of the oxytocin receptor (OTR).[1]

[2][3] It exhibits high selectivity for the OTR over the structurally related vasopressin V1a and

V2 receptors.[1] L-368,899 can cross the blood-brain barrier, making it a valuable tool for

investigating the central and peripheral effects of oxytocin signaling.[2][4] These characteristics

have led to its use in preclinical studies for conditions such as preterm labor and for exploring

the role of oxytocin in social behaviors.[2][5][6] This document provides a detailed overview of

its in vivo dose-response relationship, compiling quantitative data and experimental protocols

from various studies.

Data Presentation: Quantitative Dose-Response
Data
The following tables summarize the pharmacokinetic and pharmacodynamic parameters of L-
368,899 observed in various in vivo studies.

Table 1: Pharmacokinetics of L-368,899 in Various
Species
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Speci
es

Sex Dose Route Cmax Tmax AUC t1/2

Oral
Bioav
ailabil
ity
(%)

Refer
ence

Rat
Femal

e

5

mg/kg
p.o. - - - - 14 [3][7]

Rat Male
5

mg/kg
p.o. - - - - 18 [3][7]

Rat Male
25

mg/kg
p.o. - -

4.5-

fold

lower

than

female

< 1 hr 41 [7]

Rat
Femal

e

25

mg/kg
p.o. - < 1 hr

4.5-

fold

higher

than

male

- - [7]

Rat
Femal

e

100

mg/kg
p.o. - 1-4 hr

8-fold

increa

se

from

25

mg/kg

- - [7]

Rat Both

1, 2.5,

10

mg/kg

i.v. - - - ~2 hr - [7]

Dog
Femal

e

5

mg/kg
p.o. - < 1 hr - - 17 [7]

Dog Femal

e

33

mg/kg

p.o. - 1-4 hr 12-fold

higher

- 41 [7]
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than 5

mg/kg

Dog
Femal

e

1, 2.5,

10

mg/kg

i.v. - - - ~2 hr - [7]

Coyot

e
-

3

mg/kg
i.m. -

15-30

min (in

CSF)

- - -
[5][8]

[9]

Rhesu

s

Monke

y

Male
1

mg/kg
i.v. - - - - - [10]

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the

curve; t1/2: Half-life; p.o.: Oral; i.v.: Intravenous; i.m.: Intramuscular; CSF: Cerebrospinal fluid.

Table 2: Pharmacodynamic Effects of L-368,899 In Vivo
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Species Effect Doses Route
Effective
Dose/IC50

Reference

Rat

Antagonism

of oxytocin-

induced

uterine

contractions

0.1, 0.3, 1

mg/kg
i.v. infusion

AD50: 0.35

mg/kg
[2]

Rat

Inhibition of

the

contractile

effects of

oxytocin

3, 10, 30

mg/kg
i.d.

AD50: 7

mg/kg
[2]

Ewe

Reduction of

oxytocin-

induced and

endogenous

increases in

plasma

PGFM

0.54, 1.8, 5.4

mg/kg
i.v. - [2]

Rhesus

Monkey

Inhibition of

spontaneous

nocturnal

uterine

contractions

- -
Potent

inhibition
[6]

Woman

Blockade of

oxytocin-

stimulated

uterine

activity

postpartum

- -

Similar

potency to

rhesus

monkey

[6]

AD50: Dose required to reduce the response to oxytocin by 50%; i.d.: Intraduodenal; PGFM:

Prostaglandin F2α metabolite.
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Experimental Protocols
Protocol 1: Antagonism of Oxytocin-Induced Uterine
Contractions in Rats
This protocol is based on methodologies described for evaluating the in vivo efficacy of L-
368,899 in inhibiting uterine activity.

1. Animal Model:

Adult female Sprague-Dawley rats (250-350 g).[2]

2. Materials:

L-368,899 hydrochloride

Oxytocin

Saline solution (vehicle)

Anesthetic (e.g., urethane)

Intravenous and/or intraduodenal catheters

Uterine pressure transducer or similar recording device

3. Procedure:

Anesthesia and Surgical Preparation: Anesthetize the rats according to approved institutional

protocols. Surgically expose the uterus and insert a pressure transducer to monitor uterine

contractions. Place catheters for drug administration (e.g., in the jugular vein for i.v. infusion

or duodenum for i.d. administration).

Baseline Measurement: Infuse a submaximal dose of oxytocin to induce stable, rhythmic

uterine contractions. Record the baseline contractile activity for a sufficient period.

L-368,899 Administration:
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Intravenous Infusion: Administer L-368,899 via continuous i.v. infusion at increasing doses

(e.g., 0.1, 0.3, 1 mg/kg).[2]

Intraduodenal Administration: Administer a single bolus of L-368,899 via the duodenal

catheter at various doses (e.g., 3, 10, 30 mg/kg).[2]

Data Acquisition: Continuously record uterine contractions throughout the experiment.

Analysis: Quantify the inhibition of oxytocin-induced uterine contractions for each dose of L-
368,899. Calculate the AD50, which is the dose of L-368,899 required to reduce the

response to oxytocin by 50%.[2]

Protocol 2: Pharmacokinetic Analysis in Coyotes
This protocol outlines the methodology for determining the pharmacokinetic profile of L-
368,899 in a non-rodent model.

1. Animal Model:

Captive adult coyotes (Canis latrans).[5][8]

2. Materials:

L-368,899

Saline solution (pH 5.5) for injection

Anesthetic (e.g., ketamine and isoflurane)

Equipment for blood and cerebrospinal fluid (CSF) collection

3. Procedure:

Anesthesia and Catheterization: Anesthetize the coyote.[10]

Drug Administration: Administer a single intramuscular injection of L-368,899 (e.g., 3 mg/kg)

into the biceps femoris muscle.[5]

Sample Collection:
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Collect paired blood and CSF samples at baseline and at specified time points post-

injection (e.g., 15, 30, 45, 60, and 90 minutes).[5]

Immediately process blood samples by centrifugation to obtain plasma.[5]

Sample Storage: Store plasma and CSF samples at -80°C until analysis.[5]

Analysis:

Quantify the concentration of L-368,899 in plasma and CSF samples using a validated

analytical method (e.g., LC-MS/MS).

Determine key pharmacokinetic parameters such as Cmax and Tmax.
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Caption: L-368,899 blocks the oxytocin receptor signaling cascade.
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Experimental Workflow for In Vivo Dose-Response
Analysis
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Caption: Workflow for in vivo dose-response analysis of L-368,899.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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